Enhanced Polarity and Hydrogen-Bond Donor Capacity Elevate Solubility Profile Over α-Cedrene
The target compound exhibits a measurable advantage in polarity over its hydrocarbon comparator, α-cedrene (CAS 469-61-4), quantified by its hydrogen-bond donor count of 1 and a topological polar surface area (TPSA) of 20.2 Ų, compared to 0 donors and a TPSA of 0.0 Ų for α-cedrene [1]. This difference results in a computed logP of 3.3 for the target versus approximately 4.5-5.0 for α-cedrene, indicating significantly better solubility in polar formulation matrices . This directly impacts its performance as a fragrance ingredient in aqueous-alcoholic systems, where the primary alcohol enables a more uniform and stable dispersion than the entirely hydrophobic α-cedrene [2].
| Evidence Dimension | Hydrogen-Bond Donor Count & TPSA |
|---|---|
| Target Compound Data | H-Bond Donors: 1; TPSA: 20.2 Ų |
| Comparator Or Baseline | α-Cedrene: H-Bond Donors: 0; TPSA: 0.0 Ų |
| Quantified Difference | Target TPSA is 20.2 Ų higher; H-Bond donor count increased by 1 (absolute) |
| Conditions | In silico calculation (XlogP, TPSA); standard SMILES structure |
Why This Matters
The presence of a primary alcohol group enhances the compound's solubility in polar media, leading to better fragrance substantivity and a more consistent release profile in finished products compared to the purely lipophilic α-cedrene.
- [1] Basechem. 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol. Physicochemical Properties. (2026). View Source
- [2] The Good Scents Company. α-Cedrene (CAS 469-61-4). Physicochemical Data. (2026). View Source
